11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Description
The compound 11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is a heterotricyclic molecule featuring a fused triazole-thiazole core with methyl and phenyl substituents at positions 11 and 13, respectively.
Properties
IUPAC Name |
11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c1-9-7-11(10-5-3-2-4-6-10)12-13-14(21-16(12)19-9)15(20)18-8-17-13/h2-8H,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJZGPVDJNPLOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=O)NC=N3)SC2=N1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves several steps. One common method includes the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate. This reaction yields a series of tricyclic 3-amino-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ones containing various fragments at the C(2) position . The reactions of 3-aminopyridothieno[3,2-d]pyrimidin-4-ones with aldehydes, formamide, 2,5-dimethoxytetrahydrofuran, acetic anhydride, and Raney nickel have also been studied .
Chemical Reactions Analysis
7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aldehydes, formamide, acetic anhydride, and Raney nickel . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with aldehydes can lead to the formation of different derivatives with aliphatic, aromatic, or heteroaromatic fragments at the C(2) position .
Scientific Research Applications
7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications. It has been studied for its potential use in medicinal chemistry due to its diverse biological activities. The compound has shown promise in the development of antimalarial agents . Additionally, it has been evaluated for its anti-inflammatory, antifungal, and antibacterial activities . The compound’s unique structure makes it a valuable target for further research in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of 7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities. For example, it has been identified as a JAK1 selective inhibitor, which suggests its potential use in treating diseases related to the JAK-STAT signaling pathway .
Comparison with Similar Compounds
Electronic and Steric Effects
Pharmacological Potential
- This suggests divergent biological targets (e.g., enzymes vs. receptors).
- The Enamine Ltd. compound lacks aromatic substituents, making it more suitable as a synthetic intermediate rather than a bioactive molecule.
Research Findings and Data
Spectral and Physicochemical Data
- NMR Analysis: Analogous compounds (e.g., 12a) exhibit diagnostic ¹H-NMR signals for methyl (δ 2.47–2.68 ppm) and aromatic protons (δ 7.32–7.58 ppm) , which align with expected shifts for the target compound.
- Solubility : The phenyl group likely reduces aqueous solubility compared to Naphmethonium’s polar substituents .
Biological Activity
The compound 11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex organic molecule with potential biological activities that warrant detailed exploration. Its unique structure suggests various interactions with biological systems, making it a candidate for pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 432.5 g/mol . The compound features a triazatricyclo structure that may influence its biological activity through specific molecular interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.5 g/mol |
| Purity | Typically 95% |
Biological Activity Overview
Research indicates that compounds similar to 11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one exhibit a range of biological activities:
- Antimicrobial Activity : The compound's structural features may contribute to its effectiveness against various microbial strains.
- Neuroprotective Effects : Similar compounds have shown potential in protecting neural cells from oxidative stress and apoptosis.
- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.
Antimicrobial Activity
A study demonstrated that derivatives of triazatricyclo compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Neuroprotective Effects
Research involving neurotoxicity models indicated that compounds structurally related to 11-methyl-13-phenyl-8-thia provided neuroprotection in vitro by reducing reactive oxygen species (ROS) production and enhancing mitochondrial function. For instance, Bcl-2 overexpressing models showed reduced neurotoxicity from MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), suggesting potential applications in neurodegenerative diseases .
Anticancer Studies
In vitro studies have shown that similar triazatricyclo compounds can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis through caspase activation pathways. The specific interactions at the molecular level are still under investigation but are believed to involve modulation of key signaling pathways.
The biological activity of 11-methyl-13-phenyl-8-thia likely involves:
- Enzyme Inhibition : Interaction with enzymes involved in metabolic processes.
- Receptor Modulation : Binding to specific receptors influencing cellular signaling pathways.
- Oxidative Stress Reduction : Acting as an antioxidant to mitigate cellular damage from free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
